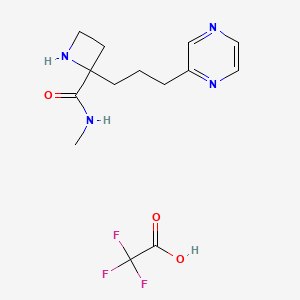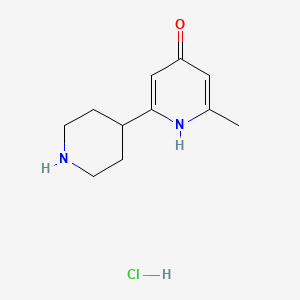![molecular formula C13H18ClFN2O B1402592 Ácido azetidina-3-carboxílico [2-(4-fluoro-fenil)-1-metil-etil]-amida clorhidrato CAS No. 1361111-33-2](/img/structure/B1402592.png)
Ácido azetidina-3-carboxílico [2-(4-fluoro-fenil)-1-metil-etil]-amida clorhidrato
Descripción general
Descripción
N-(1-(4-Fluorophenyl)propan-2-yl)azetidine-3-carboxamide hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
Aplicaciones Científicas De Investigación
N-(1-(4-Fluorophenyl)propan-2-yl)azetidine-3-carboxamide hydrochloride has several scientific research applications:
Mecanismo De Acción
Target of Action
The primary target of Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-1-methyl-ethyl]-amidehydrochloride is the PARP enzyme . This enzyme plays a crucial role in DNA repair and genomic stability.
Mode of Action
The compound interacts with the PARP enzyme, inhibiting its function . This inhibition disrupts the normal process of DNA repair, leading to DNA damage accumulation in cells, particularly in cancer cells that are deficient in BRCA-1 .
Biochemical Pathways
The compound’s action affects the DNA repair pathway . By inhibiting the PARP enzyme, the compound prevents the repair of single-strand DNA breaks. This leads to the accumulation of DNA damage, which can cause cell death, particularly in cancer cells that lack alternative DNA repair mechanisms .
Pharmacokinetics
The compound’s molecular weight is336.29 g/mol , which suggests it may have good bioavailability due to its relatively small size.
Result of Action
The compound’s action results in the inhibition of the PARP enzyme, leading to the accumulation of DNA damage . This can cause cell death, particularly in cancer cells that are deficient in BRCA-1 . The compound has shown excellent PARP enzyme inhibition with an IC50 of 4 nM and inhibited the proliferation of cancer cell lines deficient in BRCA-1 with a CC50 of 42 nM .
Métodos De Preparación
The synthesis of azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-1-methyl-ethyl]-amidehydrochloride involves several steps. One common synthetic route includes the [2+2] cycloaddition reactions, which are used to form the azetidine ring . The reaction conditions often involve the use of metal catalysts and specific reagents to ensure the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. For example, the use of metalated azetidines and practical C(sp3)–H functionalization are some of the advanced techniques employed in the synthesis .
Análisis De Reacciones Químicas
N-(1-(4-Fluorophenyl)propan-2-yl)azetidine-3-carboxamide hydrochloride undergoes various types of chemical reactions due to its strained ring structure. Some of the common reactions include:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium carbonate in solvents like DMF or NMP. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
N-(1-(4-Fluorophenyl)propan-2-yl)azetidine-3-carboxamide hydrochloride can be compared with other similar compounds, such as:
Propiedades
IUPAC Name |
N-[1-(4-fluorophenyl)propan-2-yl]azetidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O.ClH/c1-9(16-13(17)11-7-15-8-11)6-10-2-4-12(14)5-3-10;/h2-5,9,11,15H,6-8H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTONTNVJJWYQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)NC(=O)C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


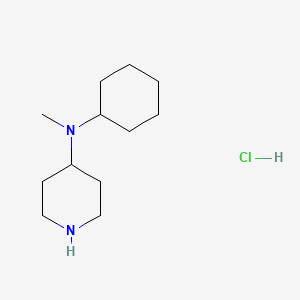
![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic aciddimethylamide hydrochloride](/img/structure/B1402513.png)


![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic aciddimethylamide dihydrochloride](/img/structure/B1402518.png)
![1-Pyridin-2-ylmethyl-[2,4']bipiperidinylhydrochloride](/img/structure/B1402519.png)
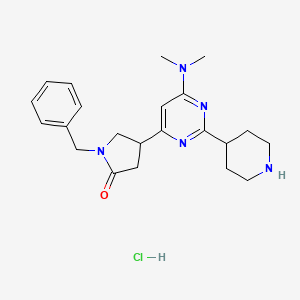
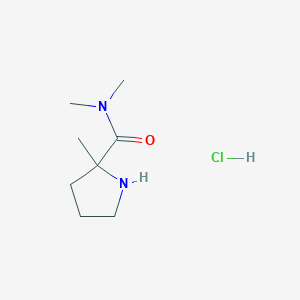
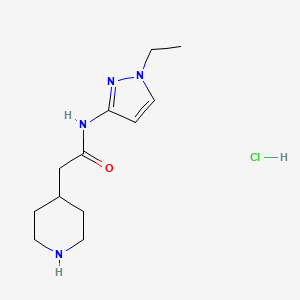
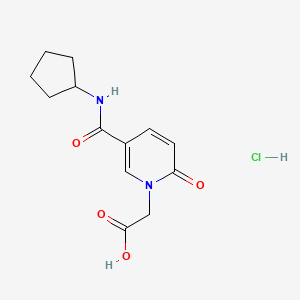
![[1,4']Bipiperidinyl-4-carboxylic acid amide hydrochloride](/img/structure/B1402526.png)
